molecular formula C14H19N3O4 B13003582 4-[(Boc)2-guanidino]phenylaceticacid

4-[(Boc)2-guanidino]phenylaceticacid

Cat. No.: B13003582
M. Wt: 293.32 g/mol
InChI Key: NEWQJUCXFDFESP-UHFFFAOYSA-N
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Description

4-[(Boc)2-guanidino]phenylacetic acid is a chemical compound with the molecular formula C19H27N3O6. It is known for its role in various synthetic and research applications, particularly in the fields of chemistry and biology. The compound is characterized by its light yellow crystalline powder form and a melting point of 130-131°C .

Preparation Methods

The synthesis of 4-[(Boc)2-guanidino]phenylacetic acid involves several steps:

    Protection of Guanidine: Guanidine is protected with di-tert-butyl dicarbonate (Boc2O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM).

    Coupling with Phenylacetic Acid: The Boc-protected guanidine is then coupled with phenylacetic acid using N,N-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

    Deprotection of Boc Groups: The Boc groups are removed using hydrochloric acid (HCl) in water (H2O) and sodium chloride (NaCl).

    Neutralization and Extraction: The reaction mixture is neutralized with sodium hydroxide (NaOH) and extracted with dichloromethane (DCM).

    Purification: The crude product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-[(Boc)2-guanidino]phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the Boc-protected guanidine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Boc)2-guanidino]phenylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Boc)2-guanidino]phenylacetic acid involves its ability to inhibit the activity of enzymes involved in various metabolic pathways. Specifically, it has been shown to inhibit the activity of arginase, an enzyme involved in the urea cycle, and ornithine decarboxylase, an enzyme involved in polyamine synthesis.

Comparison with Similar Compounds

4-[(Boc)2-guanidino]phenylacetic acid can be compared with other similar compounds such as:

    4-guanidinobenzoic acid: Similar in structure but lacks the Boc protection groups.

    4-guanidinoacetic acid: Similar in structure but has a different side chain.

    N-Boc-guanidine: Contains the Boc protection but lacks the phenylacetic acid moiety.

The uniqueness of 4-[(Boc)2-guanidino]phenylacetic acid lies in its combination of the Boc-protected guanidine group with the phenylacetic acid moiety, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid

InChI

InChI=1S/C14H19N3O4/c1-14(2,3)21-12(20)9-5-4-8(7-11(18)19)10(6-9)17-13(15)16/h4-6H,7H2,1-3H3,(H,18,19)(H4,15,16,17)

InChI Key

NEWQJUCXFDFESP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)CC(=O)O)N=C(N)N

Origin of Product

United States

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